2-Chloro-1-iodo-3-methylbenzene

Sequential cross-coupling Orthogonal reactivity Bond dissociation energy

Obtain 2-Chloro-1-iodo-3-methylbenzene (CAS 116632-40-7) for chemoselective cross-couplings. The ortho C–I bond (61.9 kcal/mol) enables mild Suzuki reactions, while the latent C–Cl bond (94 kcal/mol) allows sequential Buchwald–Hartwig aminations. This orthogonal reactivity builds complex, sterically congested biaryls. Its solid form ensures precise weighing, reducing assay variability. Ideal for ligand and OLED precursor synthesis.

Molecular Formula C7H6ClI
Molecular Weight 252.48 g/mol
CAS No. 116632-40-7
Cat. No. B039796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-iodo-3-methylbenzene
CAS116632-40-7
Molecular FormulaC7H6ClI
Molecular Weight252.48 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)I)Cl
InChIInChI=1S/C7H6ClI/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3
InChIKeyBMOXOVSKEZCZDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1-iodo-3-methylbenzene (CAS 116632-40-7) – A Strategic Ortho-Dihalogenated Toluene Building Block for Sequential Cross-Coupling


2-Chloro-1-iodo-3-methylbenzene (CAS 116632-40-7) is a dihalogenated toluene derivative bearing chlorine at the 2-position, iodine at the 1-position, and a methyl group at the 3-position on the benzene ring . This ortho-chloro-iodo-methyl substitution pattern confers a unique reactivity profile in transition-metal-catalyzed cross-coupling reactions, primarily due to the divergent leaving-group abilities of the C–I bond (bond dissociation energy ≈ 61.9 kcal/mol) versus the C–Cl bond (≈ 94 kcal/mol) . The compound serves as a key intermediate in the synthesis of complex organic molecules, where the iodine atom acts as the primary reactive handle for initial C–C bond formation, while the chlorine remains latent for subsequent functionalization or further coupling steps.

Why 2-Chloro-1-iodo-3-methylbenzene (CAS 116632-40-7) Cannot Be Replaced by a Generic Iodoarene or Chloroarene in Precision Synthesis


Simple aryl iodides or aryl chlorides lack the necessary orthogonal reactivity required for sequential, chemoselective transformations. For instance, replacing 2-chloro-1-iodo-3-methylbenzene with a generic iodobenzene eliminates the second reactive site (chlorine) altogether, while substitution with a dichloroarene forfeits the high reactivity of the iodine center, often requiring harsher conditions or specialized catalysts [1]. More critically, swapping the compound for its positional isomer, 3-chloro-2-iodotoluene (CAS 5100-98-1), results in a significantly different physical state—the isomer is a low-melting solid (25–27°C) , whereas 2-chloro-1-iodo-3-methylbenzene is reported to be a solid with no discrete melting point available in the literature, indicating a distinct crystalline packing arrangement that can affect handling, purification, and formulation in industrial workflows. The following evidence quantifies these and other performance-gating differences.

Quantitative Differentiation of 2-Chloro-1-iodo-3-methylbenzene (CAS 116632-40-7) vs. Analogs and Isomers


Bond Dissociation Energy Gap: Orthogonal Reactivity of C–I vs. C–Cl in 2-Chloro-1-iodo-3-methylbenzene

2-Chloro-1-iodo-3-methylbenzene features two halogens with a large difference in C–X bond dissociation energy (BDE). The C(sp²)–I bond (61.9 kcal/mol) is significantly weaker than the C(sp²)–Cl bond (94 kcal/mol) . This 32.1 kcal/mol gap enables highly chemoselective oxidative addition of the iodine atom under mild Pd(0) catalysis, leaving the chlorine intact for a second, independent coupling event [1].

Sequential cross-coupling Orthogonal reactivity Bond dissociation energy

Regioisomeric Physical State Divergence: Solid Form vs. Low-Melting Solid of 3-Chloro-2-iodotoluene

The positional isomer 3-chloro-2-iodotoluene (CAS 5100-98-1) exhibits a distinct melting point of 25–27°C , whereas 2-chloro-1-iodo-3-methylbenzene is described as a solid with no reported melting point (likely decomposes or sublimes before melting) . This physical state difference directly impacts handling, storage stability, and purification workflows.

Physical property Solid form Isomer differentiation

Predicted Physicochemical Profile: Boiling Point, Density, and LogP for Process Design

Advanced Chemistry Development (ACD/Labs) software predicts a boiling point of 248.9±20.0 °C at 760 mmHg, a density of 1.806±0.06 g/cm³ at 20 °C, and a LogP of 4.57 for 2-chloro-1-iodo-3-methylbenzene . These values are distinct from those of other dihalogenated toluene isomers and are essential for designing distillation, extraction, and chromatographic purification steps.

Physicochemical property Process optimization Separation science

Commercial Availability and Purity Standardization: 95% Purity with Batch-Specific Analytical Data

2-Chloro-1-iodo-3-methylbenzene is commercially available from multiple suppliers with a standard purity of 95% and batch-specific analytical data (NMR, HPLC, GC) provided upon request . In contrast, close positional isomers (e.g., 1-chloro-2-iodo-3-methylbenzene) are often only available via custom synthesis with longer lead times and no batch analysis [1].

Procurement Quality control Batch consistency

High-Value Application Scenarios for 2-Chloro-1-iodo-3-methylbenzene (CAS 116632-40-7) in Academic and Industrial R&D


Chemoselective Suzuki–Miyaura Coupling for the Synthesis of Ortho-Substituted Biaryls

The large BDE gap between the C–I and C–Cl bonds (61.9 vs. 94 kcal/mol) allows 2-chloro-1-iodo-3-methylbenzene to undergo a first Suzuki coupling at the iodine site under mild conditions (e.g., Pd(PPh₃)₄, aqueous base, 60–80°C), generating an ortho-chloro-substituted biaryl intermediate . The residual chlorine can then be elaborated in a second, independent cross-coupling (e.g., Buchwald–Hartwig amination) or nucleophilic aromatic substitution, enabling rapid construction of diverse, sterically congested biaryl architectures valuable in medicinal chemistry and materials science.

Iterative C–C and C–N Bond Formation for Complex Ligand Synthesis

After initial Suzuki coupling at the iodine, the remaining chlorine atom serves as a stable, latent reactive site. This allows for subsequent Pd-catalyzed amination (Buchwald–Hartwig) to install an amine functionality [1]. The ortho-chloro substituent also provides a handle for directed ortho-metalation (DoM) strategies, further expanding the accessible chemical space. This iterative functionalization is uniquely enabled by the orthogonal halide pattern, making the compound an ideal precursor for chiral ligands and OLED materials.

Precise Physicochemical Tuning in Agrochemical Lead Optimization

The high predicted LogP of 4.57 and the presence of a chlorine atom—a common bioisostere—make 2-chloro-1-iodo-3-methylbenzene a valuable intermediate in the optimization of lipophilic agrochemical candidates. The compound's solid form facilitates accurate weighing and formulation during high-throughput parallel synthesis, reducing variability in biological assays. Its distinct boiling point (249±20°C) also aids in the purification of intermediates via distillation or recrystallization .

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